Tranilast is classified as a non-steroidal anti-inflammatory drug and an anti-fibrotic agent. Its primary mechanism involves the inhibition of collagen synthesis and modulation of the transforming growth factor beta 1 signaling pathway, which is crucial in fibrosis and epithelial-mesenchymal transition processes associated with cancer progression .
The synthesis of tranilast typically involves the condensation of anthranilic acid with a cinnamic acid derivative. A common method utilized is the Knoevenagel-Doebner reaction, which allows for the formation of the desired compound through the reaction of anthranilic acid derivatives with Meldrum’s acid and benzaldehydes. This process has been optimized to yield tranilast and its analogs effectively.
Tranilast has a molecular formula of CHNO with a molecular weight of approximately 299.33 g/mol. Its structure consists of an anthranilic acid moiety linked to a dimethoxycinnamoyl group.
The molecular geometry allows for interactions with various biological targets, particularly those involved in collagen synthesis regulation .
Tranilast participates in several chemical reactions, primarily involving its role as an inhibitor of collagen synthesis:
The mechanism by which tranilast exerts its effects involves several pathways:
Tranilast exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations for clinical use .
Tranilast has diverse applications across various fields:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9